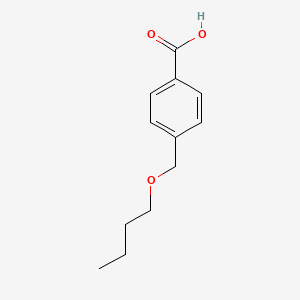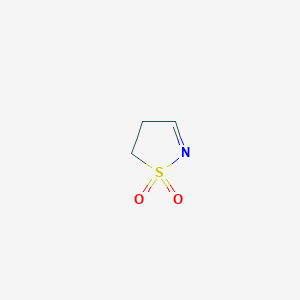
2-(4-Fluorophenyl)-2-methylpropanoic acid
概要
説明
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .
Molecular Structure Analysis
The molecular structure analysis of “2-(4-Fluorophenyl)-2-methylpropanoic acid” would require more specific information or computational chemistry tools, which I currently do not have access to .
科学的研究の応用
Antiandrogen Applications : A study by Tucker & Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen, specifically 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, using chromatographic separation. This compound has been used in the context of antiandrogen applications (Tucker & Chesterson, 1988).
Synthesis of Calcium Antagonists : Crameri et al. (1997) described the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid by asymmetric hydrogenation. This compound is an important intermediate in the synthesis of mibefradil, a new type of calcium antagonist (Crameri et al., 1997).
Evaluation of Beta-Antiadrenergic Activities : Goněc et al. (2008) synthesized a series of compounds, including 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters, and evaluated their beta-antiadrenergic and vasodilatative activities. These compounds could potentially influence cardiovascular functions (Goněc, Račanská, & Csöllei, 2008).
Synthesis for Pharmaceutical Applications : Another study by Crameri et al. (1997) developed a practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, illustrating its significance in pharmaceutical synthesis (Crameri, Foricher, Scalone, & Schmid, 1997).
- 2,2-dimethyl-3-aryl-propanoic acids, including variants with 4-fluorophenyl groups. These separations are critical in pharmaceutical analysis and quality control (Wu, Yip, Li, Sun, Kempson, & Mathur, 2016).
Asymmetric Hydrogenation in Chemical Synthesis : Wang & Kienzle (1998) discussed the development of a continuous homogeneous metal complex catalyzed, asymmetric hydrogenation process for synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid. This process is significant for industrial-scale chemical synthesis (Wang & Kienzle, 1998).
Synthesis of Aryloxyaminopropanols : Drewes et al. (1992) reported the synthesis and resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, including methods for converting the laevorotatory enantiomer into anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Such compounds are valuable in synthetic organic chemistry (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Crystal Structure Analysis : Gao Yu (2014) conducted a study on the crystal structure of 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, providing insights into the molecular structure and interactions of compounds containing 4-fluorophenyl groups (Gao Yu, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds such as 4-(4-fluorophenyl)benzoic acid have been reported to bind to bcl-2 , a protein that regulates cell death (apoptosis), suggesting potential targets for this compound.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 2-(4-Fluorophenyl)-2-methylpropanoic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-fluorophenyl) imidazole-5-ones derivatives, has been reported to show promising anti-cancer drug candidate properties against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis . This suggests that 2-(4-Fluorophenyl)-2-methylpropanoic acid may also have favorable pharmacokinetic properties.
特性
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAIRIBZLAABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603193 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
93748-19-7 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

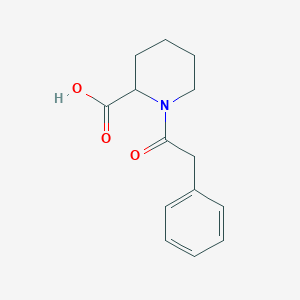
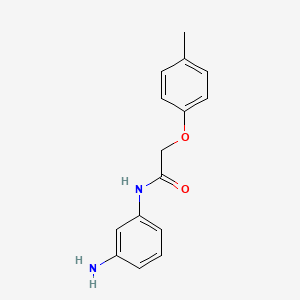
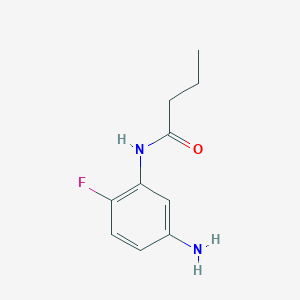
![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319588.png)




![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
